molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4

3,5'-Dimethyl-[2,2']bipyridinyl

Cat. No. B1338597
CAS RN: 4411-79-4
M. Wt: 184.24 g/mol
InChI Key: SFEVLYYOGYVOPQ-UHFFFAOYSA-N
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Description

The compound of interest, 3,5'-Dimethyl-[2,2']bipyridinyl, is a derivative of bipyridine where methyl groups are attached to the third and fifth positions of the two pyridine rings. Bipyridine derivatives are known for their coordination chemistry and are widely used in the synthesis of various complexes due to their ability to act as chelating agents. The presence of methyl groups can influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and the nature of the complexes it forms .

Synthesis Analysis

The synthesis of bipyridine derivatives can involve various methods, including metalation, cross-coupling reactions, and condensation processes. For instance, the lithiation of 3,3'-dimethyl-2,2'-bipyridine and its silylated derivatives has been achieved using BunLi/tmeda, leading to mono- and dilithiated compounds . Another synthetic path involves the enamination of 5,5'-dimethyl-2,2'-bipyridine followed by oxidative cleavage to produce 2,2'-bipyridine-5,5'-dicarbaldehyde . Additionally, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been reported using modified Negishi cross-coupling conditions .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is characterized by the orientation and distance between the nitrogen atoms and the substituents on the pyridine rings. X-ray crystallography has revealed that in some complexes, the pyridine rings can adopt a distorted conformation to optimize metal-nitrogen binding . The presence of methyl groups can induce a pseudo-boat conformation in the ligand, affecting the overall geometry of the complex . The torsion angle between the pyridine rings can also be a significant factor in the molecular structure, as seen in the dilithium compound [{2-CH(SiMe3)C5H3N}2{Li(tmeda)}2], where the torsion angle is 50.7° .

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, including coordination to metal ions, redox processes, and ligand exchange reactions. The coordination chemistry of these compounds is rich, with the ability to form complexes with a wide range of metals, as demonstrated by the synthesis of lanthanide complexes . The reactivity can be further modified by the presence of substituents, such as methyl groups, which can influence the electronic properties of the ligand and the stability of the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. The thermal behavior of lanthanide complexes with 5,5'-dimethyl-2,2'-bipyridine has been studied, showing that these complexes are thermally stable up to 450 K . The photophysical properties are also of interest, with some complexes exhibiting characteristic fluorescence of lanthanide ions . The presence of methyl groups can affect the vibrational modes of the molecule, as seen in the study of complexes with chloranilic acid .

Scientific Research Applications

Crystal and Molecular Structures Analysis Research into the structures and phase transitions of dimethyl-2,2'-bipyridyl complexes, specifically comparing 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl with chloranilic acid, reveals insights into their antiferroelectric properties and phase transition behaviors. These complexes exhibit significant hydrogen bonding and potentially have applications in materials science due to their unique structural properties (Bator et al., 2011).

Photocatalytic Applications Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands have shown promise for incorporation into copper-based dye-sensitized solar cells (DSCs). These complexes, through their ability to form stable and efficient photovoltaic devices, highlight the potential of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives in renewable energy technologies (Constable et al., 2009).

Luminescence and Thermal Properties in Rare Earth Complexes Rare earth complexes incorporating 3,5'-Dimethyl-[2,2']bipyridinyl derivatives have been studied for their structural, thermal, and luminescent properties. These complexes exhibit unique thermal decomposition mechanisms and luminescence, which could be useful for applications in materials science and optical devices (Zhu, Ren, & Zhang, 2018).

Spin Crossover and Electronic Properties Studies on iron(II) complexes based on functionalized bipyridyl ligands, including 3,5'-Dimethyl-[2,2']bipyridinyl, have explored their spin crossover behavior. The variation in electronic and structural properties of these complexes under different conditions provides valuable insights into the design of molecular materials with tunable magnetic and electronic properties (Xue et al., 2018).

Photocatalytic CO2 Reduction Research on Ru(II)-Re(I) binuclear and tetranuclear complexes, utilizing 3,5'-Dimethyl-[2,2']bipyridinyl derivatives as ligands, has demonstrated enhanced photocatalytic activities for CO2 reduction. These complexes exhibit improved efficiency and extended photocatalytic responses, illustrating the potential of 3,5'-Dimethyl-[2,2']bipyridinyl in photocatalytic applications for environmental remediation (Gholamkhass et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, (2,2’)BIPYRIDINYL-4,4’-DICARBOXYLIC ACID DIMETHYL ESTER, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

3-methyl-2-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVLYYOGYVOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5'-Dimethyl-[2,2']bipyridinyl

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